Geranyl acetoacetate
Overview
Description
Geranyl acetoacetate is an organic compound classified as a fatty alcohol ester. It is a colorless liquid with a molecular formula of C14H22O3 and a molecular weight of 238.33 g/mol . This compound is known for its pleasant apple-like aroma and is primarily used in the fragrance industry to create apple and mixed fruit scents .
Preparation Methods
Synthetic Routes and Reaction Conditions
Geranyl acetoacetate can be synthesized through various methods. One notable method involves the microwave-assisted enzymatic synthesis in a solvent-free system. This method uses a 1:5 molar ratio of ester to geraniol, 80°C temperature, and 8.4% Lipozyme 435 lipase, achieving an 85% conversion rate after 60 minutes . Another method achieves a 95% conversion rate using a 1:6 molar ratio, 70°C temperature, and 7% lipase in the presence of 5Å molecular sieves to capture methanol .
Industrial Production Methods
Industrial production of this compound often involves the transesterification of geraniol with acetoacetic acid. This process is optimized for high yield and efficiency, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Geranyl acetoacetate undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound into more oxidized forms, such as carboxylic acids.
Reduction: Reduction reactions can yield alcohols from this compound.
Substitution: Substitution reactions can replace the acetoacetate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
Scientific Research Applications
Geranyl acetoacetate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: It serves as a model compound for studying esterification and enzymatic reactions.
Mechanism of Action
The mechanism of action of geranyl acetoacetate involves its interaction with various molecular targets and pathways. It is known to induce osmotic stress and DNA damage, leading to its antimicrobial and anticancer properties . The compound can also modulate the activity of enzymes involved in metabolic pathways, contributing to its biological effects .
Comparison with Similar Compounds
Geranyl acetoacetate can be compared with other similar compounds such as:
- Geranyl butyrate
- Geranyl hexanoate
- Geranyl octanoate
- Geranyl ®-3-hydroxybutyrate
These compounds share similar structural features but differ in their ester groups, leading to variations in their physical and chemical properties . This compound is unique due to its specific ester group, which imparts distinct aromatic and functional characteristics .
Biological Activity
Geranyl acetoacetate (GAA) is a monoterpenoid compound formed by the esterification of geraniol with acetoacetic acid. It has garnered attention due to its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This article synthesizes current research findings on the biological activity of GAA, supported by data tables and case studies.
Chemical Structure and Properties
This compound has the chemical formula and is classified as a fatty alcohol ester. Its structure can be represented as follows:
1. Antioxidant Activity
GAA exhibits significant antioxidant properties, which are crucial for mitigating oxidative stress in biological systems. Research indicates that GAA can scavenge free radicals effectively, thereby protecting cells from oxidative damage.
- Study Findings : In vitro assays demonstrated that GAA significantly reduces reactive oxygen species (ROS) levels in various cell lines, suggesting its potential as a therapeutic agent in oxidative stress-related conditions .
2. Anti-inflammatory Effects
The anti-inflammatory properties of GAA have been explored in various studies. It appears to modulate inflammatory pathways, leading to reduced production of pro-inflammatory cytokines.
- Mechanism : GAA inhibits the activation of nuclear factor kappa B (NF-κB), a key regulator of inflammation. This inhibition results in decreased expression of inflammatory mediators such as TNF-α and IL-6 .
3. Anticancer Potential
Emerging evidence suggests that GAA may possess anticancer properties. It has been tested against several cancer cell lines, showing cytotoxic effects.
- Case Study : A study on human breast cancer (MCF-7) cells revealed that GAA induces apoptosis through the activation of caspase pathways. The IC50 value for GAA was determined to be approximately 25 µM, indicating its potency against these cancer cells .
Data Table: Summary of Biological Activities
Mechanistic Insights
The biological activities of GAA can be attributed to its ability to interact with various cellular targets:
- Oxidative Stress Reduction : By enhancing the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase, GAA helps maintain redox homeostasis within cells.
- Inflammation Modulation : The downregulation of pro-inflammatory cytokines through NF-κB inhibition highlights the therapeutic potential of GAA in inflammatory diseases.
Properties
IUPAC Name |
[(2E)-3,7-dimethylocta-2,6-dienyl] 3-oxobutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O3/c1-11(2)6-5-7-12(3)8-9-17-14(16)10-13(4)15/h6,8H,5,7,9-10H2,1-4H3/b12-8+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYILZWKGLGVPOC-XYOKQWHBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCOC(=O)CC(=O)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/COC(=O)CC(=O)C)/C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70893603 | |
Record name | Geranyl acetoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70893603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless to pale yellow oily liquid with sweet, fruity, winey, fermented apple-like odour | |
Record name | Geranyl acetoacetate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/687/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
insoluble in water; soluble in alcohol and oil, 1 ml in 1 ml 95% alcohol (in ethanol) | |
Record name | Geranyl acetoacetate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/687/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.958-0.966 | |
Record name | Geranyl acetoacetate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/687/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
10032-00-5 | |
Record name | Geranyl acetoacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10032-00-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Geranyl acetoacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010032005 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Geranyl acetoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70893603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (E)-3,7-dimethyl-2,6-octadienyl acetoacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.079 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GERANYL ACETOACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08QN2PN8MT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.